molecular formula C23H30N4 B15111929 5-Tert-butyl-2-methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

5-Tert-butyl-2-methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B15111929
M. Wt: 362.5 g/mol
InChI Key: RWRYABJXNHHKGA-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine class This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, a phenyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and the subsequent introduction of the tert-butyl, methyl, phenyl, and piperidinyl groups. Common synthetic routes may involve:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The tert-butyl, methyl, phenyl, and piperidinyl groups can be introduced through various substitution reactions, often using reagents such as tert-butyl chloride, methyl iodide, phenylboronic acid, and 4-methylpiperidine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at various positions on the molecule, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Tert-butyl-2-methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-methylpiperidin-4-yl)carbamate
  • tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
  • tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate

Uniqueness

5-Tert-butyl-2-methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific combination of substituents and its pyrazolo[1,5-a]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C23H30N4

Molecular Weight

362.5 g/mol

IUPAC Name

5-tert-butyl-2-methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C23H30N4/c1-16-11-13-26(14-12-16)20-15-19(23(3,4)5)24-22-21(17(2)25-27(20)22)18-9-7-6-8-10-18/h6-10,15-16H,11-14H2,1-5H3

InChI Key

RWRYABJXNHHKGA-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C(C)(C)C

Origin of Product

United States

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